molecular formula C14H16N2O4S B6418359 Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- CAS No. 941868-65-1

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B6418359
CAS No.: 941868-65-1
M. Wt: 308.35 g/mol
InChI Key: KYCYPJRLKXUYHJ-UHFFFAOYSA-N
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Description

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its benzamide core, substituted with an isoxazole ring and a sulfonyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The benzamide core is then introduced through condensation reactions involving benzoic acids and amines under specific conditions such as ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as the use of solid acid catalysts and ultrasonic irradiation are utilized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and isoxazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the isoxazole ring and sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYPJRLKXUYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177663
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-65-1
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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